N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives
The synthesis of related triazoloquinoxaline derivatives involves various chemical reactions to produce compounds with potential biological activities. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs were synthesized through DCC coupling method and azide coupling method, showing the versatility in producing triazoloquinoxaline derivatives with various substitutions (Fathalla, 2015).
Anticancer Activity
A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements for anticancer activity, reported significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines for some compounds, highlighting the therapeutic potential of triazoloquinoxaline derivatives in cancer treatment (Reddy et al., 2015).
Pharmacological Applications
Antidepressant and Adenosine Receptor Antagonism
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class have been evaluated for their antidepressant properties and potential as adenosine receptor antagonists. Some derivatives showed promise as rapid-onset antidepressants and potent, selective adenosine receptor antagonists, indicating their potential use in treating depression and modulating adenosine receptor-mediated physiological processes (Sarges et al., 1990).
Antimicrobial and Antifungal Agents
The synthesis of certain substituted quinoxalines, including triazoloquinoxaline derivatives, has shown potent antibacterial and antifungal activities. This suggests their potential as new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Badran et al., 2003).
Antihistaminic Activity
Novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm. This positions them as potential new class of H1-antihistaminic agents (Alagarsamy et al., 2008).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-13(20)6-5-8-14(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-9-4-3-7-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJGOBXDPWJKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.